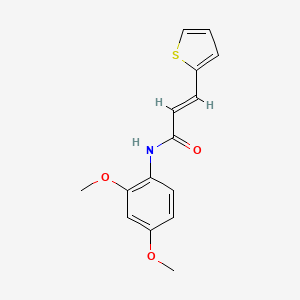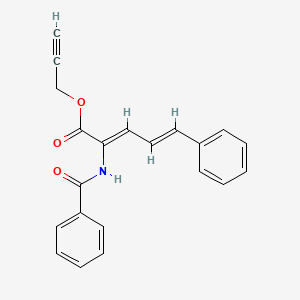
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as DMTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA belongs to the class of acrylamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide inhibits the proliferation of cancer cells and induces apoptosis. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to reduce the production of inflammatory mediators in cells. In vivo studies have demonstrated that N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide exhibits analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its relatively simple synthesis method. N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is also stable under ambient conditions, which makes it easy to handle and store. However, one limitation of using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its low solubility in aqueous solutions, which may limit its applicability in certain experiments.
Future Directions
There are several future directions for research on N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide. One potential direction is the development of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide-based drugs for the treatment of inflammatory diseases and cancer. Another potential direction is the synthesis of novel polymers and metal complexes using N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide as a building block. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide and its potential applications in organic electronics.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves the reaction between 2,4-dimethoxybenzaldehyde and 2-thiophenecarboxylic acid, followed by the addition of acryloyl chloride. The final product is obtained after purification through column chromatography. The synthesis method is relatively simple and efficient, making N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide a viable compound for further research.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In materials science, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used as a building block for the synthesis of novel polymers and metal complexes. In organic electronics, N-(2,4-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been utilized as a hole-transporting material in organic solar cells.
properties
IUPAC Name |
(E)-N-(2,4-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-18-11-5-7-13(14(10-11)19-2)16-15(17)8-6-12-4-3-9-20-12/h3-10H,1-2H3,(H,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBXZUCNDLHFLO-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dimethoxyphenyl)-3-(2-thienyl)-2-propenamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)
![1-(cyclohexylmethyl)-N-[1-methyl-1-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4986752.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-bromobenzamide](/img/structure/B4986753.png)
![N-[9,10-dioxo-4-(1-piperidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B4986767.png)
![(3aS*,5S*,9aS*)-5-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)phenyl]-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4986771.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-ethoxyphenol](/img/structure/B4986777.png)
![3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4986785.png)
![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)


![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)